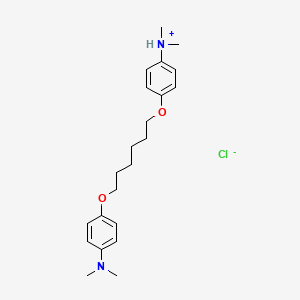
Silane, trichloro(1-chloroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(1-chlorovinyl)silane, also known as trichloro(1-chloroethenyl)silane, is an organosilicon compound with the molecular formula C2H2Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and one chlorovinyl group. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of various organosilicon compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro(1-chlorovinyl)silane can be synthesized through the direct chlorination of vinylsilane. The reaction involves the exposure of vinylsilane to chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, trichloro(1-chlorovinyl)silane is produced using a similar chlorination process. The process involves the continuous feeding of vinylsilane and chlorine gas into a reactor, where the reaction takes place at high temperatures. The resulting product is then purified through distillation to obtain high-purity trichloro(1-chlorovinyl)silane .
Análisis De Reacciones Químicas
Types of Reactions: Trichloro(1-chlorovinyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloro(1-chlorovinyl)silane can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Addition Reactions: The chlorovinyl group can participate in addition reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed:
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Addition Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
Aplicaciones Científicas De Investigación
Trichloro(1-chlorovinyl)silane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of trichloro(1-chlorovinyl)silane involves its ability to react with various nucleophiles, leading to the formation of new organosilicon compounds. The silicon atom in trichloro(1-chlorovinyl)silane is highly electrophilic due to the presence of electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, resulting in the substitution or addition of functional groups .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms in trichloro(1-chlorovinyl)silane can be replaced by nucleophiles, such as alcohols or amines, through nucleophilic substitution reactions.
Addition Reactions: The chlorovinyl group can undergo addition reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
Comparación Con Compuestos Similares
Trichloro(1-chlorovinyl)silane can be compared with other similar compounds, such as:
Trichlorosilane (HSiCl3): Trichlorosilane is a simpler compound with three chlorine atoms bonded to a silicon atom.
Silicon Tetrachloride (SiCl4): Silicon tetrachloride is another related compound with four chlorine atoms bonded to a silicon atom.
Hexachlorodisilane (Si2Cl6): Hexachlorodisilane consists of two silicon atoms bonded to six chlorine atoms.
Uniqueness: Trichloro(1-chlorovinyl)silane is unique due to the presence of both a chlorovinyl group and three chlorine atoms bonded to a silicon atom. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
2441-27-2 |
|---|---|
Fórmula molecular |
C2H2Cl4Si |
Peso molecular |
195.9 g/mol |
Nombre IUPAC |
trichloro(1-chloroethenyl)silane |
InChI |
InChI=1S/C2H2Cl4Si/c1-2(3)7(4,5)6/h1H2 |
Clave InChI |
VWMDRWHOSUUULE-UHFFFAOYSA-N |
SMILES canónico |
C=C([Si](Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


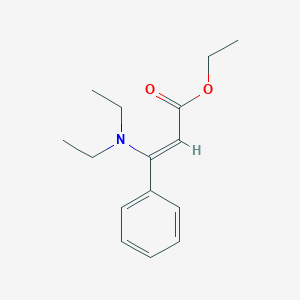
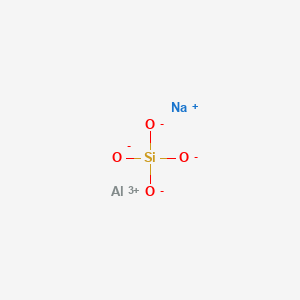


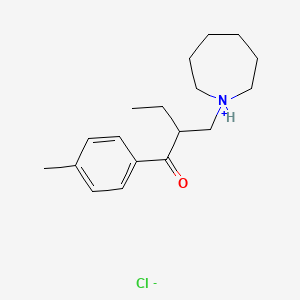
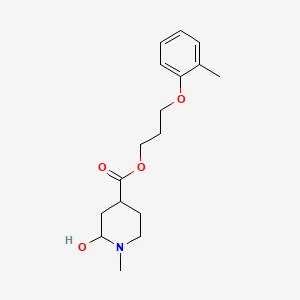
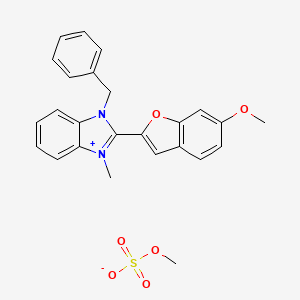
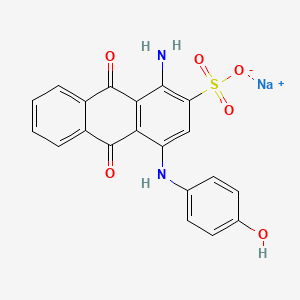


![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
